2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid

Description

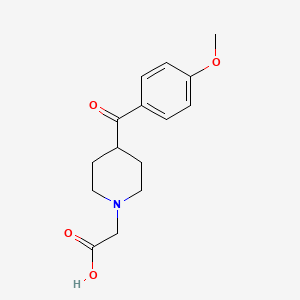

2-(4-(4-Methoxybenzoyl)piperidin-1-yl)acetic acid is a synthetic organic compound featuring a piperidine core substituted with a 4-methoxybenzoyl group at the 4-position and an acetic acid moiety at the 1-position.

Properties

IUPAC Name |

2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-20-13-4-2-11(3-5-13)15(19)12-6-8-16(9-7-12)10-14(17)18/h2-5,12H,6-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTZFDWKHRIWBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of 2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid may involve large-scale batch reactors where the reactants are combined under controlled conditions . The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of 4-hydroxybenzoyl derivative.

Reduction: Formation of 4-hydroxybenzyl derivative.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds, focusing on their effects against various cancer cell lines. For instance, compounds with a methoxy substitution have shown promising results in inhibiting cell proliferation in colorectal cancer models. In one study, a related compound demonstrated an IC value of 4.12 µM against HCT116 cells, indicating significant anticancer activity compared to standard treatments like 5-fluorouracil (IC = 7.69 µM) .

Metabolic Syndrome Treatment

The inhibition of specific enzymes related to metabolic syndrome is another application area. Compounds structurally similar to 2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid have been investigated for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in glucocorticoid metabolism and is implicated in conditions like obesity and type 2 diabetes . The therapeutic potential lies in their ability to ameliorate insulin resistance and associated cardiovascular risks.

Case Study 1: Anticancer Efficacy

A series of substituted benzamide analogues were synthesized, including those with methoxy groups similar to the compound . These analogues were tested against multiple cancer cell lines, revealing that those with methoxy substitutions exhibited enhanced anticancer activity. The findings underscore the importance of structural modifications in developing effective anticancer agents .

Case Study 2: Pharmacokinetic Properties

Research has also focused on the pharmacokinetic profiles of compounds related to this compound. Studies indicate that certain modifications can lead to improved bioavailability and stability, which are critical for therapeutic efficacy. These findings suggest that optimizing chemical structure can enhance the overall therapeutic potential of piperidine derivatives .

Data Table: Summary of Anticancer Activity

Mechanism of Action

The mechanism of action of 2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it has been shown to inhibit tubulin polymerization, leading to antiproliferative activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s key structural elements include:

- Piperidine ring : A six-membered nitrogen-containing heterocycle.

- 4-Methoxybenzoyl group : A carbonyl-linked 4-methoxyphenyl substituent at the 4-position of piperidine.

- Acetic acid moiety : A carboxylic acid group at the 1-position.

Comparisons with analogous compounds (Table 1) highlight how substituent variations influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison of Piperidin-yl Acetic Acid Derivatives

Key Differentiators

Metabolic Stability : Methoxy groups are less prone to oxidative metabolism compared to halogens or amines, suggesting improved pharmacokinetics .

Target Selectivity : Unlike piperazine derivatives (), the piperidine core may reduce off-target effects on serotonin or dopamine receptors .

Biological Activity

2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiproliferative research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives, characterized by the presence of a methoxybenzoyl group attached to a piperidine ring. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of functional groups that may influence its pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, leading to various therapeutic effects. The exact mechanism remains under investigation, but preliminary studies suggest that it may modulate cellular pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Klebsiella pneumoniae | 64 μg/mL |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections, especially those resistant to conventional antibiotics .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Notably, studies have demonstrated that it can inhibit cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 18 μM. This effect is comparable to established chemotherapeutic agents such as Olaparib, which is known for its role in targeting poly (ADP-ribose) polymerase (PARP) in cancer therapy .

Case Studies

- Breast Cancer Cell Lines : In a study assessing the effects of various piperidine derivatives on MCF-7 cells, this compound was found to induce significant apoptosis and increase levels of phosphorylated H2AX, indicating DNA damage response activation .

- Antimicrobial Efficacy : A separate study focused on the antimicrobial activity against Mycobacterium tuberculosis revealed that the compound demonstrated promising results, with effective inhibition at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.